Cas no 894948-40-4 (2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide)

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a sulfonamide-based small molecule with potential applications in medicinal chemistry and drug development. Its structure incorporates a pyrimidine core functionalized with a sulfonyl group, a thioether linkage, and a fluorophenylacetamide moiety, suggesting possible bioactivity as an enzyme inhibitor or receptor modulator. The presence of the 3-fluorophenyl group may enhance binding affinity and metabolic stability, while the sulfonyl and amino groups could contribute to solubility and target selectivity. This compound may be of interest for research in kinase inhibition or antimicrobial studies due to its structural resemblance to known pharmacophores. Further investigation is required to fully characterize its pharmacological properties and therapeutic potential.
2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide structure
894948-40-4 structure
Product Name:2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
CAS No:894948-40-4
MF:C21H21FN4O3S2
MW:460.544845342636
CID:5805904
PubChem ID:16832915
Update Time:2025-06-08

2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
    • 894948-40-4
    • AKOS001910044
    • 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide
    • F1609-1050
    • 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
    • 2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
    • Inchi: 1S/C21H21FN4O3S2/c1-13(2)14-6-8-17(9-7-14)31(28,29)18-11-24-21(26-20(18)23)30-12-19(27)25-16-5-3-4-15(22)10-16/h3-11,13H,12H2,1-2H3,(H,25,27)(H2,23,24,26)
    • InChI Key: VCVZQMHJAGLYCT-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(F)=C1)(=O)CSC1=NC=C(S(C2=CC=C(C(C)C)C=C2)(=O)=O)C(N)=N1

Computed Properties

  • Exact Mass: 460.10391105g/mol
  • Monoisotopic Mass: 460.10391105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 149Ų

2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide Pricemore >>

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Additional information on 2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

2-({4-Amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide (CAS No. 894948-40-4): An Overview

2-({4-Amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide (CAS No. 894948-40-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a member of the sulfonamide class and possesses a unique structure that confers it with potential therapeutic properties. In this article, we will delve into the chemical structure, synthesis, biological activity, and potential applications of this compound.

The chemical structure of 2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is characterized by a central pyrimidine ring substituted with an amino group and a 4-(propan-2-yl)benzenesulfonyl moiety. The presence of the sulfanyl group and the N-(3-fluorophenyl)acetamide substituent further adds to its complexity and functionality. The fluorine atom in the phenyl ring is particularly noteworthy as it can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

The synthesis of 2-({4-amino-5-4-(propan-2-yl)benzenesulfonylpyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multi-step reactions, starting from readily available starting materials. One common approach involves the reaction of 4-amino-N-(3-fluorophenyl)acetamide with 5-chloro-N-(propan-2-yloxyphenyl)sulfonylpyrimidine in the presence of a suitable base. This reaction sequence allows for the formation of the desired sulfanyl linkage and the final product with high purity and yield.

In terms of biological activity, recent studies have highlighted the potential of 2-({4-amino-5-4-(propan-2-yloxyphenyl)sulfonylpyrimidin-2-yloxyphenyl}acetamide as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant inhibitory activity against tyrosine kinases, which are key targets in cancer therapy. The ability to selectively target these enzymes without affecting other cellular processes makes it a promising candidate for further development.

Beyond its enzymatic inhibition properties, 2-{[4-amino(5-{[1-methylethoxy]phenyl})sulfonyl]pyrimidin(2-yloxy)}acetamide has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-{[4-amino(5-{[1-methylethoxy]phenyl})sulfonyl]pyrimidin(2-yloxy)}acetamide is another critical aspect that has been studied extensively. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral administration. Additionally, its low toxicity profile in animal models supports its safety for further clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of 2-{[4-amino(5-{[1-methylethoxy]phenyl})sulfonyl]pyrimidin(2-yloxy)}acetamide in human subjects. Early phase I trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, 2-{[4-amino(5-{[1-methylethoxy]phenyl})sulfonyl]pyrimidin(2-yloxy)}acetamide (CAS No. 894948-40-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to unravel its full potential, this compound may play a significant role in advancing treatments for various diseases.

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